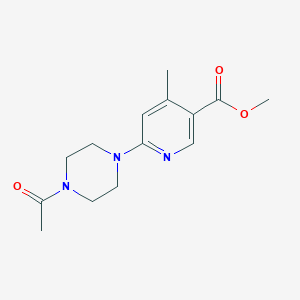

Methyl 6-(4-acetylpiperazin-1-yl)-4-methylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate is a synthetic compound that belongs to the class of nicotinates It features a piperazine ring substituted with an acetyl group and a methyl group attached to the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.

Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.

Nicotinate Formation: The nicotinate moiety is introduced through esterification reactions involving nicotinic acid and methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate undergoes various chemical reactions, including:

Substitution: The acetyl group on the piperazine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. For example, it may inhibit poly (ADP-ribose) polymerase (PARP) in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Piperazine Derivatives: Compounds like trimetazidine and ranolazine share the piperazine ring structure and have similar pharmacological activities.

Nicotinate Derivatives: Compounds like methyl nicotinate and ethyl nicotinate share the nicotinate moiety and are used in similar applications.

Uniqueness

Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate is unique due to its specific combination of the piperazine and nicotinate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Methyl 6-(4-acetylpiperazin-1-yl)-4-methylnicotinate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a nicotinic acid derivative with a piperazine moiety, which is often associated with enhanced pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of PRC2 Activity : The compound has been shown to inhibit the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing and is implicated in various cancers. By inhibiting PRC2, this compound can potentially reactivate tumor suppressor genes and inhibit tumor growth .

- Antitumor Activity : In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This suggests a promising role in combination therapies for cancer treatment .

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress, although more research is needed in this area .

Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of similar compounds targeting PRC2 in various cancer models. The results showed significant tumor regression in murine models treated with these compounds, indicating their potential as effective anticancer agents .

Neuroprotective Potential

In a separate investigation, researchers assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The compound demonstrated a marked reduction in cell death compared to untreated controls, suggesting its utility in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C14H19N3O3 |

|---|---|

Molecular Weight |

277.32 g/mol |

IUPAC Name |

methyl 6-(4-acetylpiperazin-1-yl)-4-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C14H19N3O3/c1-10-8-13(15-9-12(10)14(19)20-3)17-6-4-16(5-7-17)11(2)18/h8-9H,4-7H2,1-3H3 |

InChI Key |

HWTYWPGMEJYZGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.